2-Chloro-4-(chloromethyl)-6-methylpyridine

Description

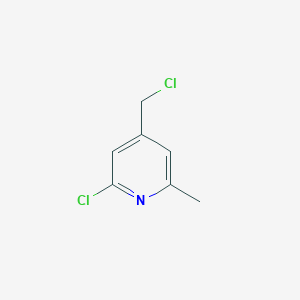

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(chloromethyl)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYFUZZTJPBDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268093 | |

| Record name | 2-Chloro-4-(chloromethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-59-5 | |

| Record name | 2-Chloro-4-(chloromethyl)-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162046-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(chloromethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Polysubstituted Pyridines

An In-depth Technical Guide to 2-Chloro-4-(chloromethyl)-6-methylpyridine: A Versatile Bifunctional Intermediate for Advanced Synthesis

In the landscape of modern drug discovery and materials science, pyridine derivatives are foundational pillars, forming the core of countless active pharmaceutical ingredients (APIs) and functional materials.[1][2][3] Their prevalence stems from the pyridine ring's unique electronic properties and its capacity to engage in hydrogen bonding, which are critical for molecular recognition and biological activity. Among this vast family of compounds, molecules possessing multiple, differentially reactive functional groups are of paramount importance as they serve as versatile scaffolds for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of 2-Chloro-4-(chloromethyl)-6-methylpyridine . This compound is a highly valuable, though not widely documented, synthetic intermediate. Its structure is characterized by a pyridine ring featuring three distinct substituents: a chlorine atom at the 2-position, a chloromethyl group at the 4-position, and a methyl group at the 6-position. This specific arrangement offers two distinct electrophilic sites for sequential chemical modifications: the ring chloro-substituent, susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and the chloromethyl group, primed for classical nucleophilic substitution (SN2).

While a specific CAS (Chemical Abstracts Service) number for 2-Chloro-4-(chloromethyl)-6-methylpyridine is not readily found in major chemical databases, this guide will extrapolate its properties, reactivity, and synthetic utility based on the well-established chemistry of its structural isomers and related compounds. This analysis aims to equip researchers, chemists, and drug development professionals with the foundational knowledge to effectively harness the synthetic potential of this and similar bifunctional pyridine intermediates.

Physicochemical and Computed Properties

Experimental data for 2-Chloro-4-(chloromethyl)-6-methylpyridine is scarce. However, computational methods provide reliable estimates of its key physicochemical properties. For its close isomer, 2-Chloro-4-(chloromethyl)pyridine , the following data has been computed, offering a valuable reference point.

| Property | Value (for C6H5Cl2N) | Data Source |

| Molecular Formula | C₇H₇Cl₂N | (Calculated) |

| Molecular Weight | 176.05 g/mol | (Calculated) |

| PubChem CID | 11126573 (for 2-Chloro-4-(chloromethyl)pyridine) | PubChem[4] |

| XLogP3 | 2.2 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[4] |

| Heavy Atom Count | 10 | PubChem[4] |

Reactivity and Synthetic Strategy

The synthetic utility of 2-Chloro-4-(chloromethyl)-6-methylpyridine is anchored in the differential reactivity of its two chloro substituents. This allows for a programmed, stepwise functionalization, which is a cornerstone of efficient and convergent synthesis.

-

Chloromethyl Group (C4-position): The CH₂Cl group is a classic electrophilic site for SN2 reactions . It readily reacts with a wide range of nucleophiles such as amines, thiols, alcohols, and carbanions to form new carbon-heteroatom or carbon-carbon bonds. This reaction is typically facile and occurs under milder conditions compared to the substitution at the ring.

-

Ring Chloro Group (C2-position): The chlorine atom attached directly to the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) , particularly with strong nucleophiles.[5] More importantly, it serves as an ideal handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, vinyl, alkyl, or amino groups.

This dual reactivity allows for a synthetic strategy where a nucleophile is first used to displace the more labile chloromethyl group, followed by a more robust cross-coupling reaction at the 2-position.

Caption: Role as a central scaffold in API synthesis.

Field-Proven Insights:

-

Proton Pump Inhibitors (PPIs): Chloromethylpyridines are critical intermediates in the synthesis of blockbuster anti-ulcer drugs like omeprazole and lansoprazole. T[6]he chloromethyl group is used to alkylate a benzimidazole thiol moiety, forming the key thioether linkage.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology. The 2-chloro position is frequently used for Suzuki or Buchwald-Hartwig coupling to introduce complex aryl or heteroaryl groups that bind within the ATP pocket of the target kinase.

-

Agrochemicals: Beyond pharmaceuticals, substituted pyridines are essential in modern agrochemicals, including herbicides and fungicides. T[7]his intermediate can be used to construct molecules with tailored properties for agricultural applications.

Generalized Experimental Protocols

The following protocols are self-validating systems, designed with internal checks and clear endpoints. They are generalized and should be adapted based on the specific substrate and desired product.

Protocol 1: Nucleophilic Substitution at the Chloromethyl Group

Objective: To substitute the chloromethyl group with a primary amine.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 2-Chloro-4-(chloromethyl)-6-methylpyridine (1.0 equiv) in anhydrous acetonitrile (approx. 0.1 M).

-

Reagent Addition: Add a primary amine (1.2 equiv) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv) to scavenge the HCl byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

Protocol 2: Suzuki Cross-Coupling at the 2-Chloro Position

Objective: To couple an arylboronic acid at the 2-position of the pyridine ring.

-

Reaction Setup: To a Schlenk flask, add the product from Protocol 1 (1.0 equiv), an arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (3.0 equiv).

-

Solvent Addition & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C under an argon atmosphere. Monitor the reaction progress by LC-MS. The disappearance of the chloro-pyridine starting material and the appearance of the product mass peak are indicative of a successful reaction.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to isolate the final coupled product.

Safety and Handling

Substituted chloropyridines require careful handling due to their potential toxicity and irritant properties.

-

GHS Hazard Information (for 2-Chloro-4-(chloromethyl)pyridine):

-

H302: Harmful if swallowed. [4] * H315: Causes skin irritation. [4] * H319: Causes serious eye irritation. [4] * H335: May cause respiratory irritation. *[4] Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. U[8][9]se only in well-ventilated areas.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

2-Chloro-4-(chloromethyl)-6-methylpyridine represents a potent and versatile building block for chemical synthesis. Its dual electrophilic centers—the readily displaceable chloromethyl group and the cross-coupling-compatible ring chloride—provide a clear strategic advantage for the modular construction of complex molecules. While detailed experimental data on this specific isomer is limited, its reactivity can be confidently predicted from the extensive and well-documented chemistry of related pyridine intermediates. For researchers in pharmaceuticals, agrochemicals, and materials science, mastering the use of such bifunctional scaffolds is key to unlocking novel structures and accelerating innovation. Further empirical studies are warranted to fully characterize its properties and expand its documented applications.

References

-

Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylpyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development. Retrieved from [Link]

- Google Patents. (n.d.).Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.

-

MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine.... Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

- Google Patents. (n.d.).US4221913A - Preparation of 2-(Chloromethyl)pyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-Chloro-4-(chloromethyl)-6-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-4-(chloromethyl)-6-methylpyridine, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from its hydrochloride salt and closely related structural analogs to offer expert insights into its physicochemical properties, reactivity, and synthesis. A significant focus is placed on the rationale behind its synthetic pathways and its anticipated reactivity, providing a foundational understanding for researchers and drug development professionals. This guide aims to be a critical resource for the rational design of novel synthetic routes and the exploration of new applications for this versatile pyridine derivative.

Introduction: The Strategic Importance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in the landscape of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. 2-Chloro-4-(chloromethyl)-6-methylpyridine incorporates three key functional groups that impart a unique reactivity profile: a chloro substituent on the pyridine ring, a reactive chloromethyl group, and a methyl group. This combination of features makes it a valuable intermediate for the synthesis of complex molecular architectures.

The chloro group at the 2-position activates the ring for nucleophilic aromatic substitution and provides a handle for cross-coupling reactions. The chloromethyl group at the 4-position is a reactive benzylic-type halide, susceptible to a variety of nucleophilic displacements. The methyl group at the 6-position can influence the steric and electronic properties of the molecule. This guide will delve into the details of these properties, offering a roadmap for the effective utilization of this compound in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount for predicting reactivity and interpreting analytical data.

Figure 1: 2D structure of 2-Chloro-4-(chloromethyl)-6-methylpyridine.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-Chloro-4-(chloromethyl)-6-methylpyridine | - |

| CAS Number | Not available | - |

| Molecular Formula | C₇H₇Cl₂N | Calculated |

| Molecular Weight | 176.04 g/mol | Calculated |

| Canonical SMILES | CC1=CC(CCl)=CC(Cl)=N1 | - |

| InChI Key | Not available | - |

Note: While a specific CAS number for the free base is not readily found in public databases, its hydrochloride salt is registered under CAS number 165591-47-9[1].

Physicochemical Properties: An Inferential Analysis

Direct experimental data on the physicochemical properties of 2-Chloro-4-(chloromethyl)-6-methylpyridine is scarce. However, we can infer its likely properties based on its structure and data from its hydrochloride salt and analogous compounds.

Table 2: Physicochemical Properties of 2-Chloro-4-(chloromethyl)-6-methylpyridine Hydrochloride

| Property | Value | Source |

| CAS Number | 165591-47-9 | [1] |

| Molecular Formula | C₇H₈Cl₃N | [1] |

| Molecular Weight | 212.50 g/mol | [1] |

| Appearance | Likely a solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

Expert Insights:

-

State: The presence of polar chloro and nitrogen functionalities, along with the increased molecular weight, suggests that the free base is likely a solid or a high-boiling liquid at room temperature. The hydrochloride salt is expected to be a solid.

-

Solubility: The pyridine nitrogen can be protonated, leading to good solubility of the hydrochloride salt in water[2]. The free base is anticipated to be soluble in a range of organic solvents, such as dichloromethane, chloroform, and ethyl acetate.

-

Stability: The chloromethyl group is susceptible to hydrolysis, particularly in the presence of moisture and at elevated temperatures. Therefore, the compound should be stored in a cool, dry, and inert atmosphere. It is also sensitive to light and strong bases[3].

Synthesis and Purification: A Proposed Methodology

Figure 2: Proposed synthetic workflow for 2-Chloro-4-(chloromethyl)-6-methylpyridine.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of 2,6-Lutidine-N-oxide

-

To a solution of 2,6-lutidine in glacial acetic acid, slowly add hydrogen peroxide (30% solution) while maintaining the temperature below 40°C.

-

After the addition is complete, heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,6-lutidine-N-oxide.

Causality: The N-oxidation is a crucial step to activate the methyl groups for subsequent chlorination. The electron-donating effect of the N-oxide facilitates electrophilic attack on the ring and its substituents.

Step 2: Synthesis of 2-Chloro-6-methyl-4-(chloromethyl)pyridine-N-oxide (Hypothetical Intermediate)

-

To a solution of 2,6-lutidine-N-oxide in a suitable solvent (e.g., chloroform or dichloroethane), add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) portion-wise at a controlled temperature.

-

The reaction is expected to be exothermic and should be monitored closely.

-

After the reaction is complete, the excess chlorinating agent is quenched, and the product is isolated by extraction and purification.

Causality: The N-oxide directs chlorination to the methyl groups. The exact conditions would need to be optimized to achieve selective monochlorination at the 4-methyl position.

Step 3: Synthesis of 2-Chloro-4-(chloromethyl)-6-methylpyridine

-

The crude N-oxide from the previous step can be deoxygenated and chlorinated at the 2-position of the pyridine ring using a reagent like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) in a suitable solvent.

-

The reaction mixture is typically heated to drive the reaction to completion.

-

The final product is then isolated and purified by column chromatography.

Causality: Reagents like PCl₃ are effective for both deoxygenation of the N-oxide and chlorination of the pyridine ring at the 2-position.

Purification: The final product would likely be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Reactivity Profile: A Tale of Two Electrophilic Centers

The reactivity of 2-Chloro-4-(chloromethyl)-6-methylpyridine is dominated by two primary electrophilic sites: the carbon of the chloromethyl group and the C2 position of the pyridine ring.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is analogous to a benzylic chloride, making it highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. This is a key reaction for introducing diverse functionalities at the 4-position.

Common Nucleophiles:

-

Amines: Primary and secondary amines will readily displace the chloride to form the corresponding aminomethylpyridine derivatives.

-

Alcohols and Phenols: In the presence of a base, alcohols and phenols will form ether linkages.

-

Thiols: Thiols are excellent nucleophiles and will react to form thioethers.

-

Cyanide: Cyanide is a good nucleophile for introducing a nitrile group, which can be further elaborated.

Expert Insight: The reactivity of the chloromethyl group can be leveraged for the synthesis of a library of compounds with diverse side chains at the 4-position, which is a common strategy in drug discovery to explore structure-activity relationships.

Reactions at the Pyridine Ring

The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr) and can participate in various palladium-catalyzed cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SₙAr): Strong nucleophiles can displace the chloro group, particularly under forcing conditions. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction.

-

Suzuki Coupling: This reaction allows for the formation of a C-C bond by coupling with a boronic acid in the presence of a palladium catalyst and a base. This is a powerful tool for introducing aryl or vinyl groups at the 2-position[4][5].

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond with an amine, providing an alternative to direct SₙAr for amination of the pyridine ring[5].

Expert Insight: The presence of two distinct electrophilic sites allows for sequential and selective functionalization. The chloromethyl group is generally more reactive towards nucleophilic substitution under milder conditions than the 2-chloro position on the pyridine ring. This differential reactivity can be exploited to achieve selective transformations.

Applications in Drug Development and Medicinal Chemistry

While specific applications of 2-Chloro-4-(chloromethyl)-6-methylpyridine are not extensively documented, its structural motifs are present in numerous biologically active compounds. Pyridine derivatives are key components in a wide range of pharmaceuticals, and the title compound serves as a valuable intermediate for the synthesis of novel drug candidates.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted pyridine rings.

-

Infectious Diseases: Pyridine derivatives have shown promise as antibacterial, antifungal, and antiviral agents.

-

Neuroscience: The pyridine scaffold is found in drugs targeting the central nervous system.

The versatility of 2-Chloro-4-(chloromethyl)-6-methylpyridine allows for its use as a scaffold to which various pharmacophoric groups can be attached, enabling the exploration of new chemical space in drug discovery programs.

Safety and Handling

Based on data for structurally related compounds, 2-Chloro-4-(chloromethyl)-6-methylpyridine and its hydrochloride salt should be handled with care.

-

Hazards: Likely to be harmful if swallowed, and may cause skin and eye irritation[6].

-

Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, light, and incompatible materials such as strong bases and oxidizing agents[3].

Conclusion

2-Chloro-4-(chloromethyl)-6-methylpyridine is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis, particularly in the field of drug discovery. Although direct experimental data for this compound is limited, a thorough understanding of its structure and the reactivity of its constituent functional groups allows for a rational approach to its synthesis and application. This technical guide provides a framework for researchers to leverage the unique reactivity of this molecule, paving the way for the development of novel compounds with potential therapeutic applications. Further experimental investigation into the precise physicochemical properties and reactivity of this compound is warranted and will undoubtedly expand its utility in the scientific community.

References

Sources

- 1. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CN107721912A - A kind of preparation method of the picoline of 2 chlorine 5 - Google Patents [patents.google.com]

- 5. 165591-47-9|2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

2-Chloro-4-(chloromethyl)-6-methylpyridine molecular structure and weight

An In-depth Technical Guide to 2-Chloro-4-(chloromethyl)-6-methylpyridine

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(chloromethyl)-6-methylpyridine, a key heterocyclic building block in organic synthesis. The document details its molecular structure, physicochemical properties, and molecular weight. It further explores its synthesis, chemical reactivity, and significant applications, particularly as a versatile intermediate in the development of pharmaceutical compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering expert insights into the strategic use of this compound.

Introduction

2-Chloro-4-(chloromethyl)-6-methylpyridine is a substituted pyridine derivative whose structural features make it a valuable intermediate in medicinal chemistry. The pyridine scaffold is a ubiquitous motif in a vast number of biologically active compounds and approved drugs. The strategic placement of two distinct chlorine atoms—one on the aromatic ring and one on the benzylic methyl group—along with a methyl group, provides multiple reactive sites for tailored chemical modifications. This dual reactivity allows for the sequential and controlled introduction of various functional groups, enabling the construction of complex molecular architectures from a single, versatile starting material. Its role as a key intermediate is pivotal in the synthesis of novel therapeutic agents.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of a chemical compound dictate its behavior in chemical reactions and its suitability for various applications. The properties of 2-Chloro-4-(chloromethyl)-6-methylpyridine and its commonly available hydrochloride salt are summarized below.

Molecular Identity and Weight

The free base, 2-Chloro-4-(chloromethyl)-6-methylpyridine, possesses the molecular formula C₇H₇Cl₂N. Its molecular weight is calculated to be approximately 176.04 g/mol . It is often handled and supplied as a more stable hydrochloride salt.

The hydrochloride salt has the CAS Number 165591-47-9.[1] Its molecular formula is C₇H₈Cl₃N, and it has a molecular weight of 212.50 g/mol .[1]

Tabulated Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| IUPAC Name | 2-Chloro-4-(chloromethyl)-6-methylpyridine | 2-Chloro-4-(chloromethyl)-6-methylpyridinium chloride | |

| CAS Number | N/A | 165591-47-9 | [1] |

| Molecular Formula | C₇H₇Cl₂N | C₇H₈Cl₃N | [1] |

| Molecular Weight | 176.04 g/mol | 212.50 g/mol | [1] |

| SMILES | CC1=CC(CCl)=CC(Cl)=N1 | CC1=CC(CCl)=CC(Cl)=N1.Cl | [1] |

Molecular Structure Diagram

The structure of 2-Chloro-4-(chloromethyl)-6-methylpyridine is defined by a pyridine ring substituted at the 2, 4, and 6 positions.

Caption: Molecular structure of 2-Chloro-4-(chloromethyl)-6-methylpyridine.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of substituted chloromethylpyridines often involves multi-step processes starting from more common pyridine derivatives. A general and effective method for the chlorination of a methyl group at the 4-position of a pyridine ring is through free-radical chlorination.

A plausible synthetic route starts with 2-chloro-4-methyl-6-methylpyridine (or a precursor). The key transformation to introduce the chloromethyl group involves reacting a precursor like 2-chloro-4-methylpyridine with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a free-radical initiator. This selectively chlorinates the methyl group at the 4-position, which is activated for such reactions. A patent describes a similar synthesis for an isomer, where 2-chloro-4-methylpyridine is reacted with SO₂Cl₂ and a radical initiator to yield 2-chloro-4-chloromethylpyridine, which can then be used in subsequent reactions.[2]

Caption: Generalized workflow for the synthesis of the target compound.

Chemical Reactivity

The reactivity of 2-Chloro-4-(chloromethyl)-6-methylpyridine is characterized by its two distinct electrophilic centers:

-

The Benzylic Carbon: The carbon of the chloromethyl (-CH₂Cl) group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The chlorine atom is a good leaving group, and the benzylic position is stabilized, making this site significantly more reactive than the chlorine on the aromatic ring. This allows for the selective introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to build more complex side chains.

-

The Aromatic Carbon (C2): The carbon atom at the 2-position of the pyridine ring, bonded to a chlorine atom, can undergo nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the ring nitrogen atom activates the C2 and C6 positions towards nucleophilic attack.[3] However, these reactions typically require harsher conditions (higher temperatures, stronger nucleophiles) compared to the substitution at the chloromethyl group.

This differential reactivity is a cornerstone of its utility, enabling chemists to perform sequential reactions. A mild nucleophile will typically react exclusively at the chloromethyl group, leaving the 2-chloro substituent intact for a subsequent, more forceful transformation, such as a palladium-catalyzed cross-coupling reaction.[4]

Applications in Drug Development

Substituted chloropyridines are crucial building blocks in the pharmaceutical industry.[5][6] They serve as versatile scaffolds for creating libraries of compounds for high-throughput screening and as key intermediates in the synthesis of specific active pharmaceutical ingredients (APIs).

The structure of 2-Chloro-4-(chloromethyl)-6-methylpyridine allows it to act as a bifunctional linker. For instance, the chloromethyl group can be used to connect to one part of a target molecule, while the 2-chloro position can be functionalized in a later step to complete the synthesis. A related compound, 2-chloro-4-(chloromethyl)pyridine, is a known intermediate in the synthesis of Lafutidine, a histamine H₂ receptor antagonist.[2] This highlights the role of this structural motif in constructing pharmacologically active agents.

Illustrative Experimental Protocol: Nucleophilic Substitution

This section provides a representative, step-by-step methodology for a nucleophilic substitution reaction at the chloromethyl position.

Objective: To synthesize 2-Chloro-6-methyl-4-(piperidin-1-ylmethyl)pyridine from 2-Chloro-4-(chloromethyl)-6-methylpyridine.

Materials:

-

2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetonitrile (20 mL) and potassium carbonate (2.5 eq). The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Nucleophile Addition: Add piperidine (1.2 eq) to the stirring suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane (30 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent using a rotary evaporator.

-

Purify the crude product via flash column chromatography on silica gel to yield the desired product.

-

Safety and Handling

Chlorinated organic compounds require careful handling. Based on data for structurally similar compounds, 2-Chloro-4-(chloromethyl)-6-methylpyridine should be considered harmful and corrosive.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed inside a certified chemical fume hood.

-

Hazards: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly sealed.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

2-Chloro-4-(chloromethyl)-6-methylpyridine stands out as a highly valuable and versatile intermediate for organic synthesis. Its key attribute is the differential reactivity of its two chlorine substituents, which allows for selective and stepwise functionalization. This property, combined with the proven importance of the pyridine core in drug design, establishes this compound as a powerful tool for medicinal chemists and researchers aiming to develop novel and complex molecular entities with potential therapeutic applications.

References

-

PubChem. 2-Chloro-4-(chloromethyl)pyridine. Retrieved from [Link]

-

Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Retrieved from [Link]

-

Pipzine Chemicals. 2-Chloro-6-methylpyridine China Supplier. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. Retrieved from [Link]

- Google Patents. Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.

- Google Patents. Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

Journal of the Chemical Society, Perkin Transactions 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from [Link]

-

Oriental Journal of Chemistry. Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

Sources

- 1. 165591-47-9|2-Chloro-4-(chloromethyl)-6-methylpyridine hydrochloride|BLD Pharm [bldpharm.com]

- 2. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chloro-6-methylpyridine China Supplier | Properties, Uses, Safety Data & Price | High-Quality Chemical Manufacturer [pipzine-chem.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-4-(chloromethyl)-6-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-(chloromethyl)-6-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of publicly accessible, quantitative solubility data for this specific compound, this guide synthesizes information from analogous pyridine derivatives and presents a robust, generalized experimental framework for determining its solubility in various organic solvents. This document is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 2-Chloro-4-(chloromethyl)-6-methylpyridine in their work.

Introduction: Understanding the Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences a multitude of processes in drug discovery and development. From reaction kinetics in synthesis to bioavailability in formulation, a thorough understanding of a compound's solubility profile is paramount. 2-Chloro-4-(chloromethyl)-6-methylpyridine, with its reactive chloromethyl group and substituted pyridine core, presents a unique solubility challenge that necessitates careful consideration of solvent selection for its effective use. This guide will delve into the theoretical underpinnings of its solubility and provide practical steps for its empirical determination.

Physicochemical Properties of 2-Chloro-4-(chloromethyl)-6-methylpyridine

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₈Cl₂N | N/A |

| Molecular Weight | 177.06 g/mol | N/A |

| Appearance | Likely a solid at room temperature, based on related compounds | N/A |

| Polarity | Polar, due to the nitrogen atom in the pyridine ring and the chloro substituents. | N/A |

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of 2-Chloro-4-(chloromethyl)-6-methylpyridine, arising from the electronegative nitrogen and chlorine atoms, suggests a higher affinity for polar organic solvents.

Based on the structure, we can anticipate the following trends:

-

High Solubility: In polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, and in polar protic solvents like methanol and ethanol, due to the potential for dipole-dipole interactions and hydrogen bonding with the pyridine nitrogen.

-

Moderate Solubility: In less polar aromatic solvents such as toluene, where pi-pi stacking interactions may contribute to dissolution.

-

Low Solubility: In nonpolar aliphatic solvents like hexane, due to the significant difference in polarity.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, the following detailed experimental protocol provides a reliable method for determining the solubility of 2-Chloro-4-(chloromethyl)-6-methylpyridine. This protocol is designed to be self-validating and adaptable to various laboratory settings.

Materials and Equipment

-

2-Chloro-4-(chloromethyl)-6-methylpyridine (of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for solubility determination.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Chloro-4-(chloromethyl)-6-methylpyridine to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is established, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of 2-Chloro-4-(chloromethyl)-6-methylpyridine.

-

Analytical Method Validation

A crucial aspect of this protocol is the use of a validated analytical method for quantification. The following outlines a hypothetical HPLC method that can be adapted and validated.

Instrumentation: HPLC with UV Detector Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized) Flow Rate: 1.0 mL/min Detection Wavelength: To be determined by UV-Vis scan (likely around 260-270 nm based on the pyridine chromophore) Injection Volume: 10 µL

Validation Parameters:

-

Linearity: Prepare a series of standard solutions of known concentrations and generate a calibration curve. A correlation coefficient (R²) of >0.999 is desirable.

-

Accuracy and Precision: Analyze samples of known concentrations to determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Specificity: Ensure that there are no interfering peaks from the solvent or potential impurities at the retention time of the analyte.

Predicted and Analogous Solubility Data

While specific data for 2-Chloro-4-(chloromethyl)-6-methylpyridine is unavailable, the following table provides qualitative and some quantitative solubility information for structurally similar compounds to guide solvent selection.

| Solvent | Predicted Solubility of 2-Chloro-4-(chloromethyl)-6-methylpyridine | Solubility of Analogous Pyridine Derivatives |

| Methanol | High | 2-chloro-5-(chloromethyl)pyridine: Slightly Soluble |

| Ethanol | High | 2-chloro-6-methylpyridine: Soluble; 2-Chloro-6-(trichloromethyl)pyridine: 10 mg/mL |

| Acetone | High | 2-chloro-6-methylpyridine: Soluble[1] |

| Dichloromethane | High | N/A |

| Ethyl Acetate | High | N/A |

| Toluene | Moderate | N/A |

| Hexane | Low | N/A |

| Dimethyl Sulfoxide (DMSO) | High | 2-chloro-5-(chloromethyl)pyridine: Slightly Soluble |

| N,N-Dimethylformamide (DMF) | High | N/A |

| Water | Very Low | 2-chloro-5-(chloromethyl)pyridine: Insoluble[2]; 2-chloro-6-methylpyridine: Slightly soluble[1] |

Safety and Handling

As a chlorinated organic compound, 2-Chloro-4-(chloromethyl)-6-methylpyridine should be handled with appropriate safety precautions. Based on the safety data for related compounds, it is likely to be an irritant to the skin, eyes, and respiratory tract, and may be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Chloro-4-(chloromethyl)-6-methylpyridine in organic solvents. By combining theoretical predictions based on its molecular structure with a robust and validated experimental protocol, researchers, scientists, and drug development professionals can confidently select appropriate solvent systems for their specific applications, thereby optimizing synthetic routes, formulation development, and other critical processes. The emphasis on a self-validating experimental design ensures the generation of reliable and reproducible solubility data, a cornerstone of sound scientific practice.

References

-

Pipzine Chemicals. (n.d.). 2-Chloro-6-methylpyridine China Supplier. Retrieved from [Link]

Sources

Reactivity of the chloromethyl group on the pyridine ring

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethylpyridine derivatives are a class of highly valuable heterocyclic compounds, serving as pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Their utility is derived from the versatile reactivity of the chloromethyl group (-CH₂Cl), an electrophilic center that enables the introduction of the pyridylmethyl moiety into a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the fundamental principles governing the reactivity of the chloromethyl group across the three main structural isomers: 2-, 3-, and 4-chloromethylpyridine. It delves into the primary reaction mechanisms, the electronic and steric factors influencing these pathways, and key chemical transformations. This document synthesizes field-proven insights with detailed experimental protocols and quantitative data to serve as a practical resource for researchers in organic synthesis and drug development.

Foundational Principles of Reactivity

The chemical behavior of the chloromethyl group is fundamentally dictated by the polarized carbon-chlorine (C-Cl) bond. The high electronegativity of the chlorine atom induces a partial positive charge (δ+) on the methylene carbon, rendering it an electrophilic site susceptible to attack by nucleophiles.[2] The attached pyridine ring, an electron-withdrawing heterocycle, further amplifies this electrophilicity through its inductive and resonance effects, making chloromethylpyridines significantly more reactive than simple alkyl chlorides.[3]

The Critical Influence of Isomerism

The position of the chloromethyl group relative to the ring nitrogen atom profoundly impacts its reactivity. This difference is a direct consequence of the interplay between inductive and resonance effects, which alters the stability of the transition state during nucleophilic substitution.

-

2- and 4-Chloromethylpyridine (Enhanced Reactivity): In these isomers, the nitrogen atom can stabilize the SN2 transition state through a resonance effect (-M effect). As the nucleophile attacks and the chloride ion begins to leave, the developing electron density can be delocalized onto the electronegative nitrogen atom. This stabilization lowers the activation energy of the reaction, leading to a faster rate compared to the 3-isomer. The effect is particularly pronounced for the 4-isomer.[3]

-

3-Chloromethylpyridine (Reduced Reactivity): The chloromethyl group at the 3-position is primarily influenced by the electron-withdrawing inductive effect (-I effect) of the ring nitrogen. It does not benefit from the same degree of resonance stabilization in the SN2 transition state as the 2- and 4-isomers. Consequently, 3-chloromethylpyridine is generally less reactive towards nucleophiles.[3]

Synthesis of Chloromethylpyridine Precursors

Chloromethylpyridines are typically prepared from their corresponding methylpyridines (picolines). Due to their reactivity, they are often generated and stored as the more stable hydrochloride salts.[2]

Detailed Synthesis Protocol: 2-Chloromethylpyridine Hydrochloride

This protocol describes a common method starting from 2-methylpyridine, proceeding through N-oxidation, rearrangement, hydrolysis, and final chlorination.[4][5][6]

Step 1: N-Oxidation

-

In a suitable flask, combine 2-methylpyridine (1.0 eq), acetic acid (1.0-1.1 eq), and hydrogen peroxide (1.3-1.5 eq).[5]

-

Heat the mixture to 70-80°C and stir for 10-14 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).[5]

Step 2: Acetoxylation

-

To the resulting 2-methylpyridine N-oxide, add glacial acetic acid (1.5-2.0 eq).

-

Continue heating and stirring until TLC analysis confirms the complete conversion to 2-picolyl acetate.[4]

Step 3: Hydrolysis

-

Cool the reaction mixture and carefully add a 25% aqueous solution of sodium hydroxide to hydrolyze the acetate ester to 2-pyridinemethanol.[4]

-

Monitor the reaction by TLC.

Step 4: Chlorination and Isolation

-

After complete hydrolysis, extract the 2-pyridinemethanol into a suitable organic solvent.

-

Dry and concentrate the organic phase. Dissolve the crude alcohol in a solvent like methanol.

-

Add thionyl chloride (SOCl₂) (1.1-1.3 eq) dropwise while cooling the mixture.[4][5]

-

Stir until the reaction is complete (monitored by TLC).

-

The product, 2-chloromethylpyridine hydrochloride, will precipitate. Isolate the solid by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield the final product.[1]

Core Reactivity: Nucleophilic Substitution (SN2)

The primary and most synthetically useful transformation of the chloromethyl group is the bimolecular nucleophilic substitution (SN2) reaction. This reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic methylene carbon from the backside, leading to the simultaneous displacement of the chloride leaving group and an inversion of stereochemistry at the carbon center.[7][8]

[Nu···CH₂···Cl]⁻ | Py Transition State

]; Products [label="Py-CH₂-Nu + Cl⁻"];

Reactants -> TS [label="Backside Attack"]; TS -> Products [label="Leaving Group Departure"]; } dot Caption: SN2 reaction pathway on the chloromethyl group.

Reaction with N-Nucleophiles: Synthesis of Pyridylmethylamines

The reaction with primary or secondary amines is a robust method for synthesizing pyridylmethylamines, which are valuable intermediates in medicinal chemistry.[9]

Experimental Protocol: Synthesis of N-(Pyridin-3-ylmethyl)aniline

-

In a round-bottom flask, suspend 3-(chloromethyl)pyridine hydrochloride (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.5 eq) in anhydrous acetonitrile (MeCN).[10]

-

Add aniline (1.1 eq) to the suspension.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring progress by TLC.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(pyridin-3-ylmethyl)aniline.[10]

Reaction with O-Nucleophiles: Williamson Ether Synthesis

The Williamson ether synthesis, reacting an alkoxide or phenoxide with the chloromethylpyridine, is the standard method for preparing pyridylmethyl ethers.[11]

Experimental Protocol: Synthesis of 2-(Phenoxymethyl)pyridine

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C, add a solution of phenol (1.1 eq) in DMF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Cool the mixture back to 0°C and add a solution of 2-(chloromethyl)pyridine (1.0 eq, free-based from its HCl salt if necessary) in DMF dropwise.

-

Let the reaction stir at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield 2-(phenoxymethyl)pyridine.[11]

Reaction with S-Nucleophiles: Synthesis of Pyridylmethyl Thioethers

Thiolates are excellent nucleophiles for SN2 reactions, readily displacing the chloride to form thioethers.[12]

Experimental Protocol: Synthesis of 4-((Phenylthio)methyl)pyridine

-

In a round-bottom flask, dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 eq) and thiophenol (1.1 eq) in DMF.

-

Add potassium carbonate (2.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the desired thioether.[12]

Comparative Reactivity and Yields

| Isomer | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| 2- | Aniline | K₂CO₃ | MeCN | Reflux | 4-6 | ~85-95 |

| 3- | Aniline | K₂CO₃ | MeCN | Reflux | 6-12 | ~70-85 |

| 4- | Morpholine | K₂CO₃ | MeCN | 80 | 12 | 70-85[12] |

| 2- | Phenol | NaH | DMF | RT | 12 | 80-90[11] |

| 3- | Phenol | NaH | DMF | RT | 12-18 | ~75-85 |

| 4- | Thiophenol | K₂CO₃ | DMF | RT | 2 | ~90 |

Disclaimer: The data in this table is collated from various sources and protocols. Reaction conditions may not be identical, and the values should be used for illustrative and comparative purposes only.

Other Key Transformations of the Chloromethyl Group

Beyond nucleophilic substitution, the chloromethyl group can undergo a variety of other synthetically useful transformations.

Oxidation to Pyridine Aldehydes: The Sommelet Reaction

The Sommelet reaction is a classic and reliable method for converting benzylic halides, including chloromethylpyridines, into the corresponding aldehydes. The reaction proceeds through the formation of a quaternary hexaminium salt, which then hydrolyzes to yield the aldehyde.[13] This method is valued for its mild conditions, which avoid over-oxidation to the carboxylic acid.

Mechanism of the Sommelet Reaction

-

Salt Formation: The chloromethylpyridine reacts with hexamine in an SN2 fashion to form a quaternary ammonium (hexaminium) salt.[5]

-

Hydrolysis: Upon heating in water, the salt hydrolyzes. The process involves a complex series of steps, including a hydride transfer, ultimately forming an imine which is then hydrolyzed to the final aldehyde product.[13]

Reduction to Methylpyridines (Picolines)

The chloromethyl group can be reduced back to a methyl group. A common and effective method for this transformation is catalytic hydrogenation.

General Protocol: Catalytic Hydrogenation

-

Dissolve the chloromethylpyridine derivative in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Add a base, such as sodium acetate or triethylamine, to neutralize the HCl formed during the reaction.

-

Place the reaction vessel under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the crude methylpyridine product, which can be purified further if necessary.

Carbon-Carbon Bond Formation: Cross-Coupling Reactions

While palladium-catalyzed cross-coupling reactions traditionally target C(sp²)-Halogen bonds, conditions have been developed to utilize C(sp³)-Halogen bonds found in benzyl-type halides. This allows for the formation of diarylmethanes and related structures.

-

Suzuki-Miyaura Coupling: The reaction of a chloromethylpyridine with an arylboronic acid can form a C(sp³)-C(sp²) bond. These reactions often require specific palladium catalysts and ligands to favor oxidative addition into the C-Cl bond over competing pathways.[1][14]

-

Sonogashira Coupling: While less common for C(sp³) halides, some methods have been developed for the coupling of benzyl halides with terminal alkynes, typically involving a palladium catalyst and a copper(I) co-catalyst.[4]

-

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction, typically used for aryl halides, can also be applied to benzyl chlorides, providing an alternative route to substituted pyridylmethylamines. The choice of palladium precatalyst and a bulky, electron-rich phosphine ligand is critical for achieving high efficiency.[8][15]

Safety and Handling

Chloromethylpyridine derivatives are potent alkylating agents and should be handled with extreme caution in a well-ventilated fume hood.[2] They are classified as irritants and are harmful if swallowed, inhaled, or absorbed through the skin.[16] Direct contact can cause severe irritation or burns to the skin, eyes, and respiratory tract. Due to their inherent reactivity and instability, they are almost always supplied and stored as their hydrochloride salts, which are more stable, crystalline solids. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling these reagents.

Conclusion

The chloromethyl group on a pyridine ring is a synthetically powerful functional handle, whose reactivity is intricately modulated by its position on the heterocycle. The enhanced reactivity of the 2- and 4-isomers, driven by resonance stabilization of the SN2 transition state, makes them preferred substrates for rapid functionalization. In contrast, the 3-isomer offers a slightly less reactive but still highly versatile alternative. Through a mastery of nucleophilic substitution, oxidation, reduction, and cross-coupling reactions, researchers can leverage the unique properties of these isomeric building blocks to construct complex molecular architectures for applications spanning from medicinal chemistry to materials science. This guide provides the foundational knowledge and practical protocols to confidently and effectively utilize the rich chemistry of chloromethylpyridines.

References

- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google P

-

Synthesis of 2-chloromethyl-pyridine hydrochloride - PrepChem.com. (URL: [Link])

- CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google P

-

The Sommelet Reaction - Organic Reactions. (URL: [Link])

-

2-Chloromethylpyridine - Wikipedia. (URL: [Link])

-

SN2 Reaction Mechanism - BYJU'S. (URL: [Link])

-

Williamson Ether Synthesis. (URL: [Link])

-

The SN2 Reaction Mechanism - Master Organic Chemistry. (URL: [Link])

-

11.2: The SN2 Reaction - Chemistry LibreTexts. (URL: [Link])

-

Sommelet Reaction. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Sommelet reaction - Sciencemadness Wiki. (URL: [Link])

-

SN2 reaction - Wikipedia. (URL: [Link])

-

Sommelet reaction - Wikipedia. (URL: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

-

Williamson ether synthesis (video) - Khan Academy. (URL: [Link])

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem. (URL: [Link])

Sources

- 1. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. kochi-tech.ac.jp [kochi-tech.ac.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions | Semantic Scholar [semanticscholar.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-(chloromethyl)-6-methylpyridine

Section 1: Chemical Identity and Hazard Profile

2-Chloro-4-(chloromethyl)-6-methylpyridine is a substituted pyridine derivative used as an intermediate in chemical synthesis. Understanding its fundamental properties is the first step toward ensuring its safe manipulation in a laboratory setting.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 101990-73-2 | [1] |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.02 g/mol | [1] |

| Appearance | Solid (Predicted) | N/A |

| Melting Point | 123-125 ºC | [1] |

| Density | 1.324 g/cm³ |[1] |

GHS Hazard Classification

Based on available data, 2-Chloro-4-(chloromethyl)-6-methylpyridine is classified as a hazardous substance. The primary dangers are associated with its corrosive and irritant nature, as well as acute toxicity upon ingestion.

Table 2: GHS Hazard Statements

| Code | Hazard Statement | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, Oral (Category 4) |

| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | Skin Corrosion/Irritation (Category 1C/2) |

| H318 / H319 | Causes serious eye damage / Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 1/2A) |

| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |

Note: Skin and eye hazard classifications are informed by data on close isomers, which indicate potential for severe burns and damage.[2]

The signal word for this compound is Danger .

Section 2: Toxicology and Routes of Exposure

The primary health risks stem from its corrosive properties. Direct contact can cause significant damage to skin, eyes, and the respiratory tract.

-

Oral Exposure : Ingestion may be harmful and can cause chemical burns within the mouth and gastrointestinal tract.[2] Symptoms can include abdominal pain, a burning sensation, and nausea.[3]

-

Dermal Exposure : Direct contact can lead to severe skin burns and irritation.[2] Prolonged exposure may result in deep burns that are slow to heal.[2]

-

Ocular Exposure : This compound poses a risk of serious eye damage.[2] Direct contact can produce pain, burns, and potentially irreversible injury.[2]

-

Inhalation Exposure : As a dust or vapor, it may cause respiratory irritation, leading to coughing, choking, and damage to the mucous membranes.[2]

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential to minimize exposure risk.

Engineering Controls

-

Ventilation : Always handle this compound in a well-ventilated area. Use of a chemical fume hood is mandatory to control airborne concentrations.[4]

-

Safety Equipment : Eyewash stations and emergency showers must be readily accessible in the immediate vicinity of the handling area.[4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following diagram outlines the decision-making process for PPE selection when handling this chemical.

Caption: PPE Selection Workflow

Storage Requirements

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[2][4]

-

The storage area should be locked to restrict access to authorized personnel only.

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure. The following workflow details the emergency response protocol.

Caption: Emergency First-Aid Protocol

Detailed First-Aid Protocols

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact : Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Obtain medical aid immediately.[4]

-

Eye Contact : Immediately flush open eyes with running water for at least 15 minutes.[4] Ensure complete irrigation by holding the eyelids apart.[2] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4]

Section 5: Fire and Spill Response

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.[3] Water spray can be used to cool fire-exposed containers.

-

Specific Hazards : Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[4]

-

Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3]

Accidental Release Measures

-

Personal Precautions : Evacuate unnecessary personnel. Wear the appropriate level of PPE as outlined in Section 3.2. Avoid breathing dust and prevent contact with skin and eyes.[3][7]

-

Containment and Cleanup : For small spills, use an inert absorbent material (e.g., sand, vermiculite), sweep up, and place into a suitable, labeled container for disposal.[7] Avoid generating dust.[7] For large spills, contain the material and prevent it from entering drains or waterways.[3][7]

-

Decontamination : After cleanup, decontaminate the area and all protective equipment thoroughly.[7]

Section 6: Disposal Considerations

This material and its container must be disposed of as hazardous waste.[2] All disposal practices must comply with local, state, and federal regulations.[2] Do not allow the chemical to enter drains or sewer systems.[3] Entrust disposal to a licensed waste disposal company.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-6-(trichloromethyl)pyridine.

- Apollo Scientific. (2023). Safety Data Sheet: 2-Chloro-6-(trichloromethyl)pyridine.

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)

- Fisher Scientific. (2008).

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-4,6-dimethylpyridine.

- Sigma-Aldrich. (2025).

- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.

Sources

- 1. CAS # 101990-73-2, 2-Chloro-4-(chloromethyl)pyridine - chemBlink [chemblink.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Proper Handling and Storage of 2-Chloro-4-(chloromethyl)-6-methylpyridine

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-Chloro-4-(chloromethyl)-6-methylpyridine (CAS No. 101990-73-2), a halogenated pyridine derivative utilized in complex organic synthesis, particularly within the pharmaceutical and agrochemical research sectors. This document is intended for researchers, scientists, and drug development professionals. It synthesizes critical safety data with field-proven insights to ensure the integrity of the chemical and the safety of laboratory personnel. The guide details the compound's chemical and physical properties, outlines robust protocols for handling and storage, and provides clear, actionable procedures for emergency situations and waste disposal, all supported by authoritative references.

Introduction: Understanding the Compound

2-Chloro-4-(chloromethyl)-6-methylpyridine is a bifunctional molecule featuring two reactive chlorine atoms attached to a pyridine ring, one directly and one via a methyl group. This structure imparts a high degree of reactivity, making it a valuable intermediate for introducing the 2-chloro-6-methylpyridine moiety into larger molecules. However, this reactivity also necessitates stringent handling and storage procedures to prevent degradation and ensure user safety. The pyridine ring is electron-deficient, which influences the reactivity of its substituents.[1]

Chemical Identity and Properties

A thorough understanding of the chemical and physical properties of 2-Chloro-4-(chloromethyl)-6-methylpyridine is fundamental to its safe handling.

Table 1: Chemical and Physical Properties of 2-Chloro-4-(chloromethyl)-6-methylpyridine

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-(chloromethyl)-6-methylpyridine | PubChem[2] |

| CAS Number | 101990-73-2 | PubChem[2] |

| Molecular Formula | C₇H₇Cl₂N | PubChem[2] |

| Molecular Weight | 176.04 g/mol | PubChem[2] |

| Appearance | Solid (form may vary) | N/A |

| Boiling Point | Not readily available | N/A |

| Melting Point | Not readily available | N/A |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and acetone. | Inferred from similar compounds[3] |

Hazard Identification and Risk Assessment

2-Chloro-4-(chloromethyl)-6-methylpyridine is classified as a hazardous substance. A comprehensive risk assessment should be conducted before any handling.

GHS Hazard Classification

Based on available data for structurally similar compounds, the following GHS classifications are anticipated.[2]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

Causality of Hazards

The hazards associated with this compound stem from its chemical reactivity. The chloro groups are good leaving groups in nucleophilic substitution reactions. Contact with biological nucleophiles (e.g., in the skin, eyes, or respiratory tract) can lead to irritation and damage. The chloromethyl group, in particular, is a known alkylating agent, a class of compounds that requires careful handling due to potential mutagenicity.

Safe Handling Protocols

Adherence to strict handling protocols is paramount to minimize exposure and maintain the chemical's integrity.

Engineering Controls

-

Fume Hood: All handling of 2-Chloro-4-(chloromethyl)-6-methylpyridine, including weighing and transferring, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[4]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[4]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following are minimum requirements:

-

Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles. A face shield may be necessary for operations with a high risk of splashing.[5]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Workflow for Safe Handling

The following diagram illustrates a self-validating workflow for handling 2-Chloro-4-(chloromethyl)-6-methylpyridine.

Caption: Workflow for Safe Handling of 2-Chloro-4-(chloromethyl)-6-methylpyridine.

Proper Storage Procedures

The stability and safety of 2-Chloro-4-(chloromethyl)-6-methylpyridine are highly dependent on proper storage conditions.

Storage Conditions

-

Temperature: Store in a cool, dry place.[7] Refrigeration may be advisable for long-term storage, but consult the manufacturer's recommendations.

-

Atmosphere: Due to its sensitivity to hydrolysis, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[8]

-

Light: Protect from light to prevent potential photodegradation.[7][9]

Incompatible Materials

Segregation from incompatible materials is crucial to prevent hazardous reactions.

Table 2: Incompatible Materials and Potential Hazards

| Incompatible Material | Potential Hazard | Rationale |

| Strong Oxidizing Agents | Violent reaction, fire, or explosion. | The pyridine ring and methyl group can be oxidized. |

| Strong Bases/Alkalis | Hydrolysis and degradation.[10] | Promotes nucleophilic substitution of the chloro groups.[8] |

| Water/Moisture | Hydrolysis of the chloromethyl group.[8] | The chloromethyl group is susceptible to hydrolysis, forming the corresponding alcohol and hydrochloric acid.[8] |